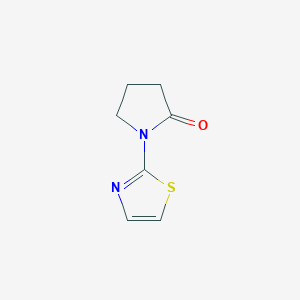

1-(Thiazol-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-2-1-4-9(6)7-8-3-5-11-7/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPIBVRMSCXUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiazol 2 Yl Pyrrolidin 2 One and Its Analogues

Synthesis of Therapeutically Relevant Derivatives

The functionalization of the 1-(thiazol-2-yl)pyrrolidin-2-one framework allows for the fine-tuning of its pharmacological profile. Researchers have developed modular synthetic routes to introduce a variety of substituents, leading to compounds with enhanced potency and selectivity for a range of biological targets.

Naphthalene-Substituted this compound Analogs

The synthesis of naphthalene-substituted this compound analogs represents a key strategy for enhancing biological activity, drawing inspiration from the potent bioactivity of naphthalene-containing marine alkaloids like nortopsentins. nih.gov A direct synthetic route to this specific scaffold is not prominently described in the literature; however, a convergent synthetic strategy can be proposed based on established chemical transformations.

A plausible approach involves the initial synthesis of the this compound core, followed by the introduction of the naphthalene (B1677914) moiety. The core can be constructed via a multi-step sequence starting with the reaction of 2-aminothiazole (B372263) with γ-butyrolactone under conditions that favor lactam formation, or by reacting it with 4-chlorobutyryl chloride to form an amide intermediate, which then undergoes intramolecular cyclization to yield the pyrrolidinone ring.

Alternatively, the thiazole (B1198619) ring itself can be constructed with the naphthalene substituent already in place. This can be achieved through a Hantzsch thiazole synthesis, reacting a naphthalene-substituted thioamide with an α-haloketone. For instance, reacting naphthalen-2-carbothioamide with 3-chloropentane-2,4-dione (B157559) would yield a thiazole ring bearing a naphthalene group, which could then be further elaborated to include the pyrrolidinone ring.

The key step of coupling the naphthalene group to the pyrrolidinone nitrogen can be accomplished through N-arylation reactions. A palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation using a suitable naphthalene halide (e.g., 2-bromonaphthalene) would be a standard method to forge the N-C(naphthyl) bond. Research on the α-arylation of pyrrolidines has also shown that β-naphthol can be coupled at the α-position of the pyrrolidine (B122466) ring, suggesting another possible route for functionalization, although this would result in a different isomer.

| Step | Reaction Type | Key Reactants | Purpose |

| 1 | Thiazole Synthesis (Hantzsch) | Thioamide, α-haloketone | To form the core thiazole ring. |

| 2 | Pyrrolidinone Formation | γ-aminobutyric acid derivative | To construct the pyrrolidinone ring. |

| 3 | N-Arylation (e.g., Buchwald-Hartwig) | This compound, Naphthalene halide, Palladium catalyst | To couple the naphthalene moiety to the pyrrolidinone nitrogen. |

This interactive table summarizes a proposed synthetic strategy for Naphthalene-Substituted this compound Analogs.

(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Derivatives

A series of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been synthesized and identified as potent dual inhibitors of PI3Kα and HDAC6, highlighting their potential as anticancer agents. nih.gov The synthetic approach to these molecules leverages the chiral pool, starting from (S)-proline to ensure the desired stereochemistry in the final products. nih.govscribd.com

The general synthesis commences with the protection of the secondary amine of (S)-proline, typically with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid of the protected proline is then activated. This activation is crucial for the subsequent amide bond formation and can be achieved using standard coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

The activated proline derivative is then reacted with a variety of substituted 2-aminothiazoles to furnish the (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide intermediate. The final step involves the deprotection of the Boc group, usually under acidic conditions (e.g., with trifluoroacetic acid), followed by a second amide coupling reaction. This second coupling joins the newly freed secondary amine of the pyrrolidine ring with a substituted carboxylic acid, often containing a hydroxamate group or other zinc-binding motifs essential for HDAC inhibition. One key derivative, compound 21j, emerged from these studies as a highly potent and selective PI3Kα/HDAC6 dual inhibitor. nih.gov

| Compound ID | Thiazole Substituent (R¹) | Second Amide Moiety (R²) | PI3Kα IC₅₀ (nM) nih.gov | HDAC6 IC₅₀ (nM) nih.gov |

| 21j | 4-Methyl | Pyridine-4-carboxamide | 2.9 | 26 |

| 21f | 4-Methyl | 4-(dimethylamino)benzamide | 9.8 | >2000 |

This interactive table presents data for representative (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives, highlighting the potent activity of compound 21j.

Thiazole-Integrated Pyrrolidinone-Isoindolinedione Hybrid Synthesis

The creation of hybrid molecules that incorporate thiazole, pyrrolidinone, and isoindolinedione rings represents a sophisticated approach in medicinal chemistry, aiming to combine the pharmacophoric features of each heterocycle. The synthesis of such complex structures requires a multi-step, modular strategy.

A key intermediate, a thiazole-isoindolinedione scaffold, can be synthesized via a Hantzsch-type thiazole synthesis. nih.gov This process involves the reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with an α-halo dicarbonyl compound like 3-chloropentane-2,4-dione. The reaction, typically carried out in acetic acid with sodium acetate, yields 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. nih.gov

To integrate the pyrrolidinone ring, the acetyl group on the thiazole serves as a chemical handle for further elaboration. A plausible subsequent step is a Claisen-Schmidt condensation. nih.gov The acetyl-thiazole intermediate can be reacted with an aldehyde-functionalized pyrrolidinone in the presence of a base like potassium tert-butoxide. This would form an α,β-unsaturated ketone, effectively linking the three heterocyclic systems.

An alternative strategy could involve converting the acetyl group into a more reactive functional group. For example, α-bromination of the acetyl group would create a reactive site for nucleophilic substitution by an amine-containing pyrrolidinone derivative, leading to the final hybrid structure. These modular approaches allow for the generation of a library of diverse hybrid molecules for biological screening.

| Step | Reaction Type | Key Reactants/Intermediates | Purpose |

| 1 | Thiourea Formation | Phthalimide, Potassium thiocyanate | To generate the isoindolinedione-thiourea precursor. |

| 2 | Hantzsch Thiazole Synthesis | 1-(1,3-Dioxoisoindolin-2-yl)thiourea, 3-Chloropentane-2,4-dione | To form the core Thiazole-Isoindolinedione intermediate. nih.gov |

| 3 | Condensation (e.g., Claisen-Schmidt) | Thiazole-Isoindolinedione intermediate, Aldehyde-functionalized pyrrolidinone | To couple the pyrrolidinone ring to the hybrid scaffold. nih.gov |

This interactive table outlines the synthetic pathway for creating complex Thiazole-Integrated Pyrrolidinone-Isoindolinedione hybrids.

Spectroscopic and Structural Elucidation of 1 Thiazol 2 Yl Pyrrolidin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of 1-(Thiazol-2-yl)pyrrolidin-2-one is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone and thiazole (B1198619) rings. Based on the analysis of structurally related compounds, the following proton chemical shifts (δ) in parts per million (ppm) are anticipated. The protons of the pyrrolidinone ring typically appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carbonyl group (C5-H₂) are expected to be the most deshielded among the pyrrolidinone protons, while the methylene protons adjacent to the nitrogen atom (C3-H₂) would also show a significant downfield shift. The protons on the thiazole ring are anticipated to appear at lower field due to the aromatic nature and the presence of electronegative nitrogen and sulfur atoms. Specifically, the proton at the C4 position of the thiazole ring is expected to be a doublet, coupled with the C5 proton, which in turn would also appear as a doublet.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrrolidinone C3-H₂ | ~ 4.0 - 4.2 | Triplet | ~ 7.0 |

| Pyrrolidinone C4-H₂ | ~ 2.2 - 2.4 | Multiplet | |

| Pyrrolidinone C5-H₂ | ~ 2.6 - 2.8 | Triplet | ~ 7.5 |

| Thiazole C4-H | ~ 7.2 - 7.4 | Doublet | ~ 3.5 |

| Thiazole C5-H | ~ 7.6 - 7.8 | Doublet | ~ 3.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon (C=O) of the pyrrolidinone ring is characteristically found at a very low field. The carbon atoms of the thiazole ring are also expected to be significantly deshielded. The carbon atom at the C2 position of the thiazole ring, being directly attached to two heteroatoms, will appear at a particularly low field.

| Carbon | Expected Chemical Shift (ppm) |

| Pyrrolidinone C=O | ~ 175 - 178 |

| Pyrrolidinone C3 | ~ 45 - 48 |

| Pyrrolidinone C4 | ~ 20 - 23 |

| Pyrrolidinone C5 | ~ 30 - 33 |

| Thiazole C2 | ~ 160 - 165 |

| Thiazole C4 | ~ 115 - 118 |

| Thiazole C5 | ~ 140 - 143 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Mass Spectrometry

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In GC-MS analysis, the compound is vaporized and separated by gas chromatography before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the pyrrolidinone and thiazole rings. Common fragmentation pathways for N-substituted pyrrolidinones include the loss of CO and subsequent ring opening. The thiazole ring is relatively stable but can undergo fragmentation, leading to ions characteristic of the thiazole moiety.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Using soft ionization techniques like electrospray ionization (ESI), the LC-MS spectrum of this compound would typically show a prominent protonated molecular ion [M+H]⁺. Fragmentation in tandem MS (MS/MS) experiments would provide further structural details. Predicted collision cross-section (CCS) values for the protonated molecule can aid in its identification. For a related compound, 2-(pyrrolidin-2-yl)-1,3-thiazole, the predicted m/z for the [M+H]⁺ adduct is 155.06375. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1680-1700 cm⁻¹. The C-N stretching vibration of the lactam and the C=N stretching of the thiazole ring are also expected to show distinct peaks. The aromatic C-H stretching of the thiazole ring will likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidinone ring will be observed just below 3000 cm⁻¹. The IR spectrum of the closely related compound 1-amino pyrrolidine-2-one shows characteristic peaks that can be used for comparison. researchgate.net Similarly, the IR spectrum of 1-[(2-amino-1,3-thiozol-4-yl) amino] pyrrolidin-2-one provides further insight into the expected vibrational modes. researchgate.net The IR spectra of 2-pyrrolidinone (B116388) and 1-butylpyrrolidin-2-one (B1265465) also show the characteristic lactam carbonyl stretch. nist.govchemicalbook.comnist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Lactam) Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C-N Stretch | 1250 - 1350 |

| C=N (Thiazole) Stretch | ~ 1600 - 1650 |

| Thiazole Ring Vibrations | ~ 1400 - 1500 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds.

The most prominent feature in the FT-IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring (pyrrolidin-2-one). This band typically appears in the region of 1680-1700 cm⁻¹. The exact wavenumber can be influenced by the electronic environment and substitution on the rings. For comparison, the C=O stretch in simple 2-pyrrolidinone is observed around 1690 cm⁻¹. nist.gov

The thiazole ring exhibits characteristic C=N and C=C stretching vibrations, which are typically observed in the 1650-1450 cm⁻¹ region. The C-S stretching vibration of the thiazole ring usually appears as a weaker band at lower wavenumbers, often in the 800-600 cm⁻¹ range. The aromatic C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidinone ring are observed just below 3000 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for a compound with the this compound core structure, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiazole Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Pyrrolidinone Ring | 3000 - 2850 | Medium |

| C=O Stretch (Lactam) | Pyrrolidin-2-one Ring | 1700 - 1680 | Strong |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | Medium to Strong |

| C=C Stretch | Thiazole Ring | 1550 - 1450 | Medium to Strong |

| C-N Stretch | Lactam and Thiazole attachment | 1350 - 1200 | Medium |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Stereochemical Characterization

For chiral molecules such as derivatives of this compound, single-crystal X-ray diffraction is the definitive method for establishing the absolute configuration of stereocenters. By analyzing the diffraction pattern of a single crystal, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of its constituent atoms.

While a crystal structure for the parent this compound is not publicly available, studies on related compounds containing both thiazole and pyrrolidine (B122466) moieties demonstrate the power of this technique. For instance, the crystal structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a compound containing a pyrrolidine ring, has been fully characterized, providing insights into the conformation of the five-membered ring. nih.govresearchgate.net Similarly, the structures of various thiazole-containing heterocyclic compounds have been elucidated, defining the planarity and bond parameters of the thiazole ring. researchgate.netresearchgate.net

In a typical single-crystal X-ray diffraction analysis of a this compound derivative, the data obtained would include the unit cell dimensions, space group, and the fractional atomic coordinates of all non-hydrogen atoms. This information allows for the calculation of bond lengths and angles, as well as torsional angles that define the molecular conformation. For a chiral compound, the analysis can also determine the absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog priority rules (R/S notation).

The table below presents a hypothetical set of key crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study of a derivative of this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 8.456 Å, c = 12.789 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.4°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1056.7 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

The precise bond lengths and angles obtained from such an analysis would confirm the covalent structure, while the torsional angles would describe the conformation of the pyrrolidinone ring (e.g., envelope or twist conformation) and the relative orientation of the thiazole and pyrrolidinone rings. This detailed structural information is invaluable for structure-activity relationship studies and for understanding the molecule's interactions with biological targets.

Computational Chemistry and Molecular Modeling of 1 Thiazol 2 Yl Pyrrolidin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules. For 1-(Thiazol-2-yl)pyrrolidin-2-one, these calculations elucidate its electronic structure and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p), are utilized to optimize the molecular geometry of this compound and calculate various properties. atlantis-press.comresearchgate.net These calculations can predict vibrational frequencies, which are valuable for interpreting experimental infrared and Raman spectra. dntb.gov.ua Furthermore, DFT is instrumental in determining electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental to understanding the molecule's reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net For this compound, the MESP map would illustrate regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The regions of negative potential, likely concentrated around the nitrogen and oxygen atoms, indicate areas susceptible to electrophilic attack. Conversely, regions of positive potential, often found near hydrogen atoms, suggest sites for nucleophilic attack. scispace.com This visual representation of the molecule's electronic surface is crucial for understanding its intermolecular interactions. researchgate.net

Quantum chemical calculations provide several descriptors that quantify the global and local reactivity of a molecule. atlantis-press.comresearchgate.net For this compound, these descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors:

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. jmchemsci.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution. Harder molecules have a larger energy gap. researchgate.net |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; a measure of the molecule's polarizability. jmchemsci.com |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Related to the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Electrophilicity Index (ω) | μ²/2η | Measures the energy stabilization when the system acquires an additional electronic charge. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in drug discovery and design.

Molecular docking simulations can be used to predict how this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov These simulations calculate the binding affinity, often expressed as a docking score or binding free energy (ΔG), which estimates the strength of the ligand-receptor interaction. nih.gov Lower binding energies typically indicate a more stable complex.

The docking results also reveal the specific interaction modes, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

For example, in studies of similar thiazole (B1198619) derivatives, docking has revealed key hydrogen bonds with amino acid residues like Cysteine and Serine in the active sites of enzymes like VEGFR-2. nih.gov The pyrrolidine (B122466) and thiazole rings can participate in crucial hydrophobic and hydrogen bonding interactions that stabilize the ligand in the binding pocket. nih.govbiointerfaceresearch.com

Illustrative Molecular Docking Data for Thiazole Derivatives:

| Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | Thiazolidine-2,4-dione derivative | -94.38 | Cys919, Cys1045, Asp1046 |

| PPARγ | Thiazolidine-2,4-dione derivative | -94.38 | Ser289, Arg288, Cys285 |

| MMP-2 | Triazole derivative with pyrrolidine | Not specified | Not specified |

This table is illustrative and based on data for related compounds to demonstrate the type of information obtained from docking studies. mdpi.comnih.gov

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

In Silico Enzymatic Selectivity Assessment

The enzymatic selectivity of compounds related to this compound is a key determinant of their therapeutic potential and is extensively studied using computational methods. Molecular docking simulations are a primary tool for predicting how these ligands bind to the active sites of various enzymes, allowing for an assessment of their selectivity.

For instance, studies on analogous thiazole derivatives have demonstrated the power of this approach. In an analysis of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, flexible docking simulations were used to explore their binding mechanisms with cyclooxygenase pathway enzymes, including COX-1, COX-2, and mPGES-1. nih.gov The results indicated that these compounds could form stable complexes within the enzyme active sites, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov

Similarly, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs) revealed specific interactions crucial for selectivity. nih.gov Docking and subsequent energy calculations identified key electrostatic interactions with amino acid residues like Lys33, Lys35, and Lys43, as well as Asp145, Asp158, and Asp163, which govern the binding affinity and selectivity towards CDK2, CDK4, and CDK6. nih.gov Other studies on thiazolidin-4-one hybrids have identified hydrogen bond interactions with residues such as Cys47, Arg127, and Thr44 in human peroxiredoxin 5 as significant for antioxidant activity. nih.gov

These computational assessments, by identifying key binding interactions and predicting binding scores, enable researchers to forecast the enzymatic selectivity profile of novel compounds before their synthesis, thereby prioritizing candidates with the most promising therapeutic window.

Table 1: Examples of In Silico Enzymatic Selectivity Studies on Thiazole Derivatives

| Compound Class | Target Enzyme(s) | Key Interacting Residues | Study Focus |

| 3H-Thiazolo[4,5-b]pyridin-2-ones | COX-1, COX-2, mPGES-1 | Not specified | Exploring anti-inflammatory mechanisms nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2, CDK4, CDK6 | Lys33/35/43, Asp145/158/163 | Designing selective kinase inhibitors nih.gov |

| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrids | Human Peroxiredoxin 5 | Cys47, Arg127, Thr44, Gly46 | Investigating antioxidant activity nih.gov |

| 3-(Pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | Monoamine Oxidase (MAO-A, MAO-B) | Not specified | Evaluating selective MAO-B inhibition nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational behavior of this compound systems and their stability when bound to a biological target. These simulations model the atomic-level movements of the ligand-protein complex over time, providing insights that static docking models cannot.

MD simulations are frequently used to validate the results of molecular docking. For example, in the study of CDK2/4/6 inhibitors, MD simulations confirmed the stability of the docked conformations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives within the enzyme active sites. nih.gov Analysis of the root-mean-square deviation (RMSD) of the complex over the simulation period helps to ascertain whether the ligand remains stably bound or if the complex is unstable. nih.gov

Furthermore, these simulations can elucidate the conformational preferences of the ligand itself. Computational studies on N-(Thiazol-2-yl) benzamide, a related substructure, have investigated its conformational landscape. researchgate.net Such analyses revealed that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a significant role in its preferred conformation. researchgate.net In the context of enzymatic binding, MD simulations on thiazolino 2-pyridone amide derivatives identified specific amino acid residues—Glu154, Phe151, Arg150, and Ile137—as playing a key role in stabilizing the inhibitor within the active site of its target, Chlamydia trachomatis. jchemlett.com This information is invaluable for understanding the dynamic nature of the binding and for designing derivatives with improved binding longevity and potency.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to correlate the structural features of a molecule with its biological activity. For the this compound scaffold, SAR studies are essential for identifying which chemical modifications will enhance desired therapeutic effects.

Qualitative SAR studies often emerge from comparing the activity of a series of synthesized analogs. For example, in a series of 2-pyrrolidinyl-4-amino-5-benzoylthiazole derivatives, SAR analysis demonstrated that the combination of substituents at the C-2 and C-5 positions of the thiazole ring was critical for antimicrotubule activity. nih.gov It was found that the pyrrolidin-1-yl group at the C-2 position was essential; even minor changes, like expanding the ring to a piperazine, led to a significant loss of activity. nih.gov Similarly, replacing the 3′,4′,5′-trimethoxybenzoyl moiety at the C-5 position with other benzoyl groups resulted in inactive compounds, highlighting the strict structural requirements for potent activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to predict the activity of new compounds. These models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of compounds with their experimentally measured biological activities.

For derivatives closely related to this compound, several successful QSAR models have been developed. A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents produced a robust QSAR model that could explain up to 91% of the variance in activity (R² = 0.91). nih.gov Similarly, 3D-QSAR models for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed high predictive power for CDK inhibition, with cross-validated correlation coefficients (q²) of 0.714, 0.815, and 0.757 for CDK2, CDK4, and CDK6, respectively. nih.gov Another study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives developed a non-linear QSAR model with a high correlation coefficient (R² = 0.839) for predicting anticancer activity. nih.gov

These models are statistically validated to ensure their robustness and predictive ability, making them valuable tools for screening virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency. nih.govnih.gov

Table 2: Statistical Validation of QSAR Models for Thiazole and Pyrrolidinone Derivatives

| Compound Class | Target/Activity | Model Type | Correlation Coefficient (R²) | Cross-Validated Coefficient (q² or Q²) | External Prediction (R²pred) |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic Activity | 3D-QSAR | 0.91 | Not specified | Validated by external test set nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2 Inhibition | 3D-QSAR | Not specified | 0.714 | 0.764 nih.gov |

| Thiazolino 2-pyridone amides | Anti-Chlamydia trachomatis | 2D-QSAR | 0.637 | 0.5388 | 0.506 jchemlett.com |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anti-osteosarcoma | Non-linear QSAR | 0.839 (training set) | Not specified | 0.760 (test set) nih.gov |

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify and filter out compounds with poor drug-like properties.

Various software platforms, such as ADMET Predictor™, are used to calculate a wide range of properties for compounds like this compound and its analogs. nih.govscienceopen.com These predictions are based on models trained with large datasets of existing drugs.

Table 3: Examples of Predicted ADMET Properties for Thiazole-Containing Compounds

| Property | Predicted Value/Characteristic | Compound Class / Relevance | Reference |

| Absorption | |||

| Aqueous Solubility | Predicted to be above minimum threshold | Fusarochromanone Analogs | nih.gov |

| Human Intestinal Absorption | High | 2-Aminothiazole (B372263) Sulfonamides | nih.gov |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Non-permeable | 2-Aminothiazole Sulfonamides | nih.gov |

| Lipophilicity (logD at pH 7.4) | 2.11 - 2.35 (for specific analogs) | Fusarochromanone Analogs | nih.gov |

| Metabolism | |||

| CYP Enzyme Inhibition | Significant inhibitory potential predicted | 2-Aminothiazole Sulfonamides | nih.gov |

| Excretion | |||

| Skin Permeation (Log Kp) | -5.83 to -6.54 cm/s (optimal) | 2-Aminothiazole Sulfonamides | nih.gov |

| Toxicity | |||

| ADMET Risk Score | Calculated based on multiple liability "votes" | Fusarochromanone Analogs | nih.gov |

| Mutagenicity/Toxicity | Potential concerns identified for in-vitro follow-up | Fusarochromanone Analogs | nih.gov |

Biological Activity and Pharmacological Potential of 1 Thiazol 2 Yl Pyrrolidin 2 One Derivatives

Anticonvulsant Activity and Mechanistic Insights

Derivatives of pyrrolidin-2-one have been investigated for their potential to manage epileptic seizures. nih.gov The core structure is an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), suggesting a potential link to GABA-ergic activity. nih.govnih.gov

Efficacy in Chemoconvulsant Models (e.g., PTZ, Picrotoxin, MES)

The anticonvulsant potential of novel pyrrolidin-2-one derivatives has been evaluated using standard preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. nih.gov In one study, specific derivatives demonstrated notable activity; for instance, compound EP-42 and EP-46 were effective in the PTZ-induced seizure model, while compound EP-40 significantly reduced the incidence of seizures in the MES test. nih.gov The MES test is a model for generalized tonic-clonic seizures, whereas the PTZ test is used to identify compounds that may be effective against absence seizures by acting on the GABAergic system. nih.gov

Furthermore, earlier research on 1-acyl-2-pyrrolidinone derivatives showed protective effects against picrotoxin-induced seizures. nih.gov Picrotoxin is a non-competitive antagonist of the GABA-A receptor, and compounds that counteract its effects often do so by enhancing GABAergic transmission. nih.gov Specifically, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone were identified as having high, dose-dependent anticonvulsant activity in this model. nih.gov The efficacy of these related structures in established chemoconvulsant models underscores the potential of the pyrrolidin-2-one scaffold in designing new anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Seizure Model | Activity | Reference |

|---|---|---|---|

| EP-40 | Maximal Electroshock (MES) | Significantly reduced seizure incidence | nih.gov |

| EP-42 | Pentylenetetrazole (PTZ) | Demonstrated anticonvulsant activity | nih.gov |

| EP-46 | Pentylenetetrazole (PTZ) | Demonstrated anticonvulsant activity | nih.gov |

| 1-decanoyl-2-pyrrolidinone | Picrotoxin-induced | High anticonvulsant activity | nih.gov |

Structural Requirements for Optimal Anticonvulsant Action

The anticonvulsant activity of heterocyclic compounds is often closely tied to specific structural features. For many clinically active anticonvulsants, a general pharmacophore model has been proposed which includes an aryl hydrophobic binding site, a hydrogen bonding domain, an electron donor group, and another site that controls pharmacokinetic properties. koreascience.kr In the context of pyrrolidinone and related succinimide (B58015) derivatives, the substitution pattern on the heterocyclic ring and any attached aryl groups is critical. ptfarm.pl

For instance, in a series of 1-(2-pyridinyl)-pyrrolidine-2,5-diones, structure-activity relationship (SAR) analysis revealed that a methyl substituent at specific positions of the 2-pyridinyl moiety was most favorable for activity in MES and PTZ seizure models. ptfarm.pl Similarly, for semicarbazone-based anticonvulsants, the presence of a halogen-substituted aryl group near the semicarbazone moiety is considered an indispensable parameter for activity. koreascience.kr These findings suggest that for 1-(thiazol-2-yl)pyrrolidin-2-one derivatives, the nature and position of substituents on both the thiazole (B1198619) and pyrrolidinone rings would be crucial in determining their anticonvulsant efficacy. The thiazole ring itself can serve as a key hydrogen-bonding and hydrophobic element, contributing to the molecule's interaction with its biological target.

Antineoplastic and Antiproliferative Properties

The thiazole ring is a component of several established anticancer agents, and its derivatives are known to exhibit antiproliferative effects through various mechanisms. researchgate.netnih.gov The combination of this moiety with the pyrrolidinone core has led to the development of novel compounds with promising anticancer potential. nih.gov

Dual Inhibition of PI3Kα and HDAC6

A significant recent development has been the discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives as dual inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). nih.gov Both PI3K and HDAC are considered important targets in cancer therapy. nih.gov A specific derivative, compound 21j , emerged as a potent and subtype-selective PI3Kα/HDAC6 dual inhibitor. nih.gov It demonstrated strong inhibitory activity in enzymatic assays, with IC50 values of 2.9 nM against PI3Kα and 26 nM against HDAC6. nih.gov This dual-target approach is a promising strategy in cancer treatment, potentially offering enhanced efficacy and a way to overcome resistance mechanisms associated with single-target agents. nih.govnih.gov

Table 2: Inhibitory Activity of Compound 21j

| Target | IC50 | Reference |

|---|---|---|

| PI3Kα | 2.9 nM | nih.gov |

Modulation of Key Cancer-Related Pathways (e.g., pAkt, acetylated α-tubulin)

Consistent with its mechanism as a PI3Kα and HDAC6 inhibitor, compound 21j was shown to modulate key downstream signaling pathways in cancer cells. nih.gov Treatment with 21j led to a significant inhibition of the phosphorylation of Akt at serine 473 (pAkt(Ser473)). nih.gov The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation, and its hyperactivation is a hallmark of many cancers. By inhibiting PI3Kα, these derivatives effectively block this pro-survival pathway.

Simultaneously, the inhibition of HDAC6 by 21j resulted in the accumulation of acetylated α-tubulin. nih.gov HDAC6 is the primary deacetylase for α-tubulin, a key component of microtubules. nih.gov The acetylation of α-tubulin is associated with microtubule stability and flexibility. nih.govnih.gov By increasing α-tubulin acetylation, these compounds can disrupt microtubule dynamics, which is crucial for cell division, migration, and signaling, thereby contributing to their anticancer effects. nih.gov Notably, 21j had a negligible effect on the levels of acetylated Histone H3 and H4, highlighting its selectivity for HDAC6 over other HDAC isoforms. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HepG-2, HCT-116)

The antiproliferative properties of thiazole and pyrrolidine (B122466) derivatives have been demonstrated across various human cancer cell lines. ekb.egresearchgate.net Thiazole derivatives have shown cytotoxic effects against the human colon cancer cell line HCT-116 and the liver cancer cell line HepG-2. ekb.eg Similarly, certain pyrrolidine derivatives have been found to exert antiproliferative and pro-apoptotic effects on HCT-116 cells. researchgate.net

The novel (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives also exhibited cytotoxic activity. Compound 21j , the potent PI3Kα/HDAC6 inhibitor, displayed high potency against the L-363 multiple myeloma cell line with an IC50 value of 0.17 μM. nih.gov While the prompt specifically requests data on HepG-2 and HCT-116, the broader cytotoxic profile of related thiazole-pyrrolidinone structures supports their potential in targeting these and other cancer cell types. The cytotoxic activity of various thiazole-containing compounds against these specific cell lines has been documented in several studies. ekb.egnih.gov

Table 3: Cytotoxic Activity of Related Thiazole Derivatives

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivative (Compound 2) | HepG-2 | 0.24 µM | nih.gov |

| Thiazolidin-4-one derivative (Compound 1) | HepG-2 | 1.58 µM | nih.gov |

| Thiazole derivatives | HCT-116, HepG-2 | Showed significant reduction in cancer cell viability | ekb.eg |

Inhibition of Tyrosine Kinases and Microtubule Function

Derivatives of this compound have been investigated for their potential as anticancer agents, with research pointing towards mechanisms involving the inhibition of crucial cellular components like tyrosine kinases and the microtubule network.

While direct studies on this compound's effect on a wide array of tyrosine kinases are emerging, related structures containing the pyrrolidinone ring have shown significant activity. For instance, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and identified as potential multi-target tyrosine kinase receptor inhibitors nih.gov. This suggests that the pyrrolidinone moiety can serve as a valuable scaffold for the design of kinase inhibitors. Furthermore, chiral pyrrolidine scaffolds have been successfully incorporated into potent and selective casein kinase 1 (CK1) inhibitors nih.gov.

In the context of microtubule function, a derivative, 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, has demonstrated potent activity as an antimicrotubule agent. This compound was found to inhibit tubulin polymerization with an activity level comparable to the well-known agent combretastatin (B1194345) A-4 (CA-4). Structure-activity relationship (SAR) studies have highlighted that the combination of substitutions at the C-2 and C-5 positions of the thiazole ring is critical for this activity, with the pyrrolidin-1-yl moiety at the C-2 position being a key requirement nih.gov. The presence of a trimethoxyphenyl group is a known structural feature for many inhibitors of tubulin polymerization nih.gov.

EGFR and VEGFR-2 Inhibition

A significant area of research for thiazole derivatives has been their ability to inhibit key tyrosine kinases involved in tumor angiogenesis and proliferation, namely the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).

New series of thiazolyl-pyrazoline derivatives have been synthesized and evaluated for their inhibitory potential against EGFR and VEGFR-2. Certain compounds within these series have demonstrated potent and selective inhibitory activity against both receptor tyrosine kinases nih.govresearchgate.net. For example, compounds 10b and 10d from one study showed IC₅₀ values of 40.7 ± 1.0 nM and 32.5 ± 2.2 nM for EGFR, and 78.4 ± 1.5 nM and 43.0 ± 2.4 nM for VEGFR-2, respectively nih.govresearchgate.net. Western blot analysis confirmed that these compounds significantly downregulated the phosphorylation of both EGFR and VEGFR-2 in A549 non-small cell lung cancer cells nih.gov.

The design of these inhibitors often involves creating hybrid molecules that combine the thiazole core with other pharmacologically active moieties. This strategy aims to develop dual inhibitors that can simultaneously target multiple signaling pathways involved in cancer progression.

Antimicrobial and Antibacterial Efficacy

In addition to their anticancer potential, this compound derivatives have been explored for their effectiveness against a variety of microbial pathogens.

Activity Spectrum against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole-based pyrrolidine derivatives have been synthesized and assessed for their antibacterial properties. In one study, a 4-F-phenyl derivative was found to selectively inhibit the growth of Gram-positive bacteria, namely Staphylococcus aureus and Bacillus cereus. However, this compound did not show any inhibitory activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium nih.govresearchgate.net. The outer membrane of Gram-negative bacteria often acts as a barrier to the entry of antimicrobial compounds, which could explain this selective activity researchgate.net.

| Compound Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-F-phenyl derivative | Staphylococcus aureus (Gram-positive) | Active | nih.govresearchgate.net |

| 4-F-phenyl derivative | Bacillus cereus (Gram-positive) | Active | nih.govresearchgate.net |

| 4-F-phenyl derivative | Escherichia coli (Gram-negative) | Inactive | nih.govresearchgate.net |

| 4-F-phenyl derivative | Salmonella typhimurium (Gram-negative) | Inactive | nih.govresearchgate.net |

Antifungal Activity Assessment

The antifungal potential of thiazole derivatives has been a subject of considerable investigation. Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong antifungal activity against both reference and clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL nih.gov. The high lipophilicity of these derivatives is believed to be related to their potent antifungal effect nih.gov.

Other studies have focused on thiazolidine-2,4-dione derivatives, which have shown promise as antifungal agents nih.gov. For instance, Mycosidine®, a compound with a thiazolidine-2,4-dione core, is approved for the topical treatment of fungal infections caused by dermatophytes and yeasts nih.gov. The mechanism of action for some of these compounds is thought to involve the disruption of the fungal cell wall nih.gov.

| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (reference and clinical isolates) | 0.008 - 7.81 | nih.gov |

| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans | Low MIC reported | biorxiv.org |

| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Cryptococcus neoformans | Low MIC reported | biorxiv.org |

Antitubercular Activity against Mycobacterium tuberculosis

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. Several studies have reported the synthesis of thiazole and thiazolidinone derivatives with potent in vitro activity against Mycobacterium tuberculosis nih.govmdpi.com.

Some of these compounds have exhibited MIC values in the range of 1-2 µg/mL. Notably, active compounds have also been screened against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, showing promising in vitro activity nih.gov. For example, certain 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives displayed good antituberculosis activity with MICs between 3.13 and 6.25 µg/mL nih.gov. The development of these compounds underscores the potential of the thiazole scaffold in designing novel antitubercular drugs mdpi.comnih.gov.

| Compound Class/Derivative | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivatives | Drug-sensitive | 1 - 2 | nih.gov |

| 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives | - | 3.13 - 6.25 | nih.gov |

| Thiazolidinone derivatives (4f and 4i) | - | Reported higher than pyrazinamide (B1679903) and streptomycin | researchgate.net |

| Imidazo[2,1-b] nih.govnih.govoxazine derivatives | Mtb H37Rv | 0.18-1.63 µM | nih.gov |

DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-validated target for antibacterial drugs. The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. Several thiazole-containing compounds have been identified as inhibitors of DNA gyrase researchgate.netbrc.hu.

The mechanism of inhibition often involves binding to the ATP-binding site of the GyrB subunit of the enzyme brc.hu. It has been suggested that the 2-aminothiazole (B372263) moiety is a crucial feature for DNA gyrase inhibition as it possesses an acceptor-donor interaction pattern that is fundamental for this activity nih.gov. Molecular docking studies of various thiazole derivatives have supported their potential to bind to the active site of DNA gyrase, often in a manner comparable to known inhibitors like ciprofloxacin (B1669076) mdpi.com. The development of dual-targeting inhibitors that act on both DNA gyrase and the related topoisomerase IV is a promising strategy to overcome bacterial resistance brc.hu.

Anti-Inflammatory and Analgesic Profiles

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) involved in inflammation. nih.govmdpi.com Thiazole derivatives have been investigated as inhibitors of both COX-1 and COX-2. nih.gov Some thiazole-containing compounds have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov The inhibition of both COX and lipoxygenase (LOX) pathways is a desirable trait for anti-inflammatory agents as it can offer a broader spectrum of activity and potentially a better safety profile compared to traditional NSAIDs. mdpi.com

Studies on various thiazole derivatives have revealed their potential as dual inhibitors of COX and LOX. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. mdpi.com Among them, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a potent LOX inhibitor. mdpi.com Furthermore, organosilicon-containing thiazole derivatives have been shown to inhibit soybean lipoxygenase activity. nih.govnih.gov Specifically, 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide was identified as a highly potent lipoxygenase inhibitor. nih.govnih.gov

The following table summarizes the COX and LOX inhibitory activities of selected thiazole derivatives.

| Compound Name | Target Enzyme | Activity (IC50) | Reference |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56 x 10⁻⁸ µM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 ± 0.01 µM | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 µM | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | mdpi.com |

| 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide | Lipoxygenase | ID₅₀ = 0.01 mmol | nih.govnih.gov |

The anti-inflammatory activity of this compound derivatives is intrinsically linked to their molecular structure. The nature and position of substituents on both the thiazole and pyrrolidinone rings play a crucial role in determining their inhibitory potency against enzymes like COX and LOX.

For instance, in a series of 4-substituted thiazole analogues of indomethacin, the compounds were found to be selective inhibitors of COX-2. nih.gov The introduction of two phenyl rings at positions 4 and 5 of the thiazole ring led to compounds with a preference for COX-2 inhibition. nih.gov The presence of a bulky naphthalene (B1677914) group was associated with the best activity against COX-2. nih.gov In another study, the introduction of electron-withdrawing groups at the amino position of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives was found to enhance their anti-inflammatory activity. nih.gov

Similarly, for LOX inhibition, the substituents on the thiazole ring are critical. Among organosilicon-containing 2-thiazolyl-amides, the presence of a substituent at the C4-position of the thiazole ring is essential for lipoxygenase inhibition. nih.gov A 4-methoxyphenyl (B3050149) derivative demonstrated better inhibitory activity compared to its 4-phenyl analog, suggesting that the nature of the C4-substituent significantly influences the degree of inhibition. nih.gov

Antiviral Potentials

Beyond their anti-inflammatory properties, certain derivatives of the this compound framework have been explored for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Several studies have highlighted the potential of thiazolidin-4-one derivatives, which share a structural relationship with pyrrolidin-2-ones, as anti-HIV agents. semanticscholar.org A number of 2,3-diaryl-1,3-thiazolidin-4-ones have been reported as highly effective inhibitors of HIV-1 replication, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The anti-HIV activity of these compounds is highly dependent on the nature of the substituents at the C-2 and N-3 positions of the thiazolidinone ring. nih.goviaea.org

For example, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one showed remarkable antiviral potency with an EC50 value of 0.35 µM. iaea.org Further investigation revealed that the (+)-isomer was significantly more active than the (-)-isomer. iaea.org These findings underscore the importance of stereochemistry in the design of potent anti-HIV agents based on this scaffold. While some thiazole-based pyrrolidine derivatives have been synthesized and evaluated for various biological activities, specific data on the anti-HIV activity of this compound itself is limited in the provided search results. biointerfaceresearch.com

The following table presents the anti-HIV-1 activity of a selected thiazolidinone derivative.

| Compound Name | Activity (EC50) | Mechanism of Action | Reference |

| (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | 0.35 µM | Non-nucleoside reverse transcriptase (RT) inhibitor | iaea.org |

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. semanticscholar.orgnih.gov Several studies have investigated the potential of pyrrolidin-2-one and thiazole derivatives as AChE inhibitors.

A library of 18 novel pyrrolidin-2-one derivatives were designed and synthesized, with some showing good binding affinity to AChE in docking studies. nih.gov For instance, 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one demonstrated a higher docking score than the standard drug donepezil. nih.gov Another study focused on the synthesis of thiazolidin-4-ones from 1-(2-aminoethyl)pyrrolidine, which are structurally similar to AChE. Two of the synthesized compounds, 6a and 6k , exhibited the lowest IC50 values in the hippocampus (5.20 and 4.46 µM) and cerebral cortex (7.40 and 6.83 µM), respectively. researchgate.net

Furthermore, derivatives of N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed good inhibitory potency against butyrylcholinesterase (BuChE), a related enzyme, with IC50 values of 15.12 µM and 12.33 µM, respectively. nih.gov

The table below details the acetylcholinesterase inhibitory activity of selected compounds.

| Compound Name | Target Tissue/Enzyme | Activity (IC50) | Reference |

| 6a | Hippocampus | 5.20 µM | researchgate.net |

| 6a | Cerebral Cortex | 7.40 µM | researchgate.net |

| 6k | Hippocampus | 4.46 µM | researchgate.net |

| 6k | Cerebral Cortex | 6.83 µM | researchgate.net |

| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 15.12 µM | nih.gov |

| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 12.33 µM | nih.gov |

Structure Activity Relationship Sar Analysis of 1 Thiazol 2 Yl Pyrrolidin 2 One and Analogues

Influence of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a key pharmacophoric element, and its substitution pattern plays a pivotal role in modulating biological activity. The electronic and steric properties of substituents, as well as their position on the ring, can dramatically alter the compound's interaction with biological targets.

Impact of Hydrophobic and Electron-Withdrawing Groups

Research has shown that the introduction of specific substituents on the thiazole ring can significantly enhance biological effects. For instance, the presence of nonpolar, hydrophobic moieties at the 2-position of the thiazole ring has been found to be beneficial for the antibacterial activity of some thiazole derivatives. nih.gov In the context of anticancer activity, electron-withdrawing groups such as chloro, bromo, and fluoro on a benzene (B151609) ring attached to the thiazole moiety have been observed to enhance activity compared to an unsubstituted derivative. nih.gov Conversely, electron-donating groups like methyl and methoxy (B1213986) tend to decrease this activity. nih.gov

The nature of the substituent can have varied effects depending on the biological target. For example, in a series of 2,4-disubstituted thiazole derivatives, the presence of an electron-withdrawing nitro group (NO2) and an electron-donating methoxy group (OMe) in the para position of a benzene ring at the thiazole moiety were both found to be beneficial for antimicrobial activity. nih.gov This highlights the complex interplay between electronic effects and the specific binding pocket of the target protein.

Table 1: Effect of Thiazole Ring Substituents on Biological Activity

| Substituent Type | Position | Effect on Activity | Biological Target/Activity |

| Hydrophobic (nonpolar) | 2 | Beneficial | Antibacterial |

| Electron-withdrawing (Cl, Br, F) | Phenyl ring on thiazole | Enhanced | Anticancer |

| Electron-donating (Me, OMe) | Phenyl ring on thiazole | Decreased | Anticancer |

| Electron-withdrawing (NO2) | para-position of benzene ring on thiazole | Beneficial | Antimicrobial |

| Electron-donating (OMe) | para-position of benzene ring on thiazole | Beneficial | Antimicrobial |

Positional Effects of Substituents on Biological Activity

The position of a substituent on the thiazole ring is as critical as its chemical nature. Studies on various thiazole-containing compounds have demonstrated that altering the substitution pattern can lead to significant changes in potency and selectivity. For instance, in a study of compounds targeting HldE kinase, an amino group in the ortho or para position of a phenyl ring attached to the thiazole was advantageous for activity, while a meta-positioning caused a loss of potency. nih.gov Conversely, a nitro group was detrimental in the ortho or para positions but favorable in the meta position. nih.gov

Furthermore, the substituent at the 4-position of the thiazole ring has been shown to affect the activity of certain compounds, with larger and more lipophilic groups generally leading to better results. nih.gov The position of substituents can also influence the metabolic stability and potential toxicity of thiazole-containing drugs. For example, the presence of a methyl group at the C5 position of the thiazole in meloxicam, as opposed to the unsubstituted thiazole in sudoxicam, is thought to be a key factor in its improved safety profile by influencing its metabolism. researchgate.net

Role of Pyrrolidinone Moiety Modifications

Contribution of Pyrrolidine (B122466) Ring to Pharmacological Enhancement

The pyrrolidinone moiety is a common feature in a class of cognitive-enhancing drugs known as racetams. jebms.org While the exact mechanism is not fully understood, it is believed that this ring system contributes to the modulation of neurotransmission, leading to improved cognitive functions like memory and learning. jebms.orgnih.gov The pyrrolidine ring itself is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The presence of a cyclic amine, such as the one in the pyrrolidinone structure, has been shown to enhance antibacterial activity and solubility in certain classes of compounds. nih.gov

Effects of Substitutions on the Pyrrolidinone Scaffold

While the core pyrrolidinone structure is important, substitutions on this ring can further refine the pharmacological profile. The introduction of various substituents can influence the molecule's lipophilicity, polarity, and ability to interact with specific biological targets. The diverse substitution patterns on pyrrolidine derivatives have demonstrated a remarkable ability to regulate various targets, leading to excellent anti-proliferative activities in the context of cancer research. nih.gov The development of pyrrolidine-based molecules with diverse substitutions allows for the design of more active and less toxic drug candidates by considering the structure-activity relationship. nih.gov

Pharmacophore Elucidation and Rational Design Principles

The elucidation of the pharmacophore for 1-(thiazol-2-yl)pyrrolidin-2-one and its analogues involves identifying the key structural features essential for biological activity. Based on the SAR analysis, a general pharmacophore model would include:

The thiazole ring: This ring system is crucial for activity, likely participating in key interactions with the biological target.

A substituted group on the thiazole ring: The nature and position of this substituent are critical for modulating potency and selectivity. Hydrophobic and electron-withdrawing or donating groups at specific positions can enhance activity.

A specific spatial arrangement of these features is necessary for optimal binding to the target.

Rational drug design for this class of compounds should therefore focus on optimizing the substituents on the thiazole ring to maximize desired activity and minimize off-target effects. This involves a careful balance of electronic and steric properties. Furthermore, modifications to the pyrrolidinone ring can be explored to fine-tune the pharmacokinetic profile and potentially introduce additional beneficial interactions. The development of new analogues should be guided by these principles to create more effective and safer therapeutic agents.

Identification of Key Structural Features for Desired Activity

The biological activity of this compound and its analogues is intrinsically linked to the specific arrangement of their structural components. The core structure consists of a five-membered pyrrolidinone ring attached to a five-membered thiazole ring. ontosight.ai Both of these heterocyclic systems are known to be important pharmacophores that contribute to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov

The thiazole ring, a key component of vitamin B1 (thiamine), is a versatile scaffold in medicinal chemistry. globalresearchonline.net Its activity can be modulated by introducing different substituents. For instance, studies on thiazole derivatives have shown that the nature and position of substituents can significantly influence their biological effects. The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a core structure in many natural alkaloids and pharmacologically active molecules. nih.gov Modifications to the pyrrolidinone ring can also lead to significant changes in biological activity.

In the context of this compound analogues, key structural features that have been identified as important for desired activity include:

The Thiazole Moiety: The thiazole ring itself is a critical feature. Its ability to participate in hydrogen bonding and other non-covalent interactions is thought to be important for binding to biological targets.

Substituents on the Thiazole Ring: The introduction of various substituents onto the thiazole ring can dramatically alter the biological activity. For example, in a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent attached to the thiazole ring resulted in significant antibacterial activity against B. cereus and S. aureus. nih.gov

Substituents on the Pyrrolidinone Ring: While the parent compound is this compound, modifications to the pyrrolidinone ring in related structures have been shown to be critical. For example, in a series of thiazolidin-4-one derivatives, the substitution of a cyclohexyl group at position 4 with a 4-hydroxyphenyl group significantly enhanced antioxidant activity. nih.gov

The following table summarizes the impact of key structural features on the biological activity of some thiazole and pyrrolidine-containing compounds.

| Compound/Derivative Class | Key Structural Feature | Resulting Activity |

| Pyrrolidine-Thiazole Derivatives | 4-fluorophenyl substituent on the thiazole ring | Antibacterial activity (MIC: 21.70 ± 0.36 and 30.53 ± 0.42 μg/mL against B. cereus and S. aureus respectively) nih.gov |

| Thiazolidin-4-one Derivatives | 4-hydroxyphenyl substituent at position 4 | Increased antioxidant activity (EC50 0.565 ± 0.051 mM) nih.gov |

| Quinolinone-thiazolidin-4-one Hybrids | Indolyl-pyridine moiety | Potent radical scavenging activity (80.89% to 92.05% inhibition at 25-100 µg/mL) nih.gov |

Design Strategies for Optimized Efficacy

The design of more potent and selective analogues of this compound involves several key strategies aimed at optimizing the interaction of the molecule with its biological target. These strategies often build upon the understanding of the SAR discussed in the previous section.

One of the primary strategies is molecular hybridization , which involves combining the this compound scaffold with other known pharmacophores to create a new hybrid molecule with enhanced activity. For example, a thiazolidine-2,4-dione nucleus was hybridized with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties to create new compounds with potential activity against VEGFR-2, a key target in cancer therapy. nih.gov In this study, compound 12a emerged as a potent candidate against several cancer cell lines. nih.gov

Another key design strategy is scaffold modification and substituent manipulation . This involves making systematic changes to the core structure and its substituents to improve efficacy. For instance, the hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as EP1 receptor antagonists demonstrated how systematic modifications can lead to compounds with improved activity and pharmacokinetic profiles. nih.gov

The synthesis of novel derivatives often involves multi-step reaction sequences. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles can be achieved through a cyclocondensation reaction of an intermediate with thiosemicarbazide, followed by a further cycloaddition with phenacyl bromides. nih.gov Such synthetic routes allow for the introduction of a wide variety of substituents, enabling a thorough exploration of the SAR.

The development of the antibiotic Cefiderocol provides an excellent example of rational drug design incorporating a thiazole and a pyrrolidinium (B1226570) moiety. wikipedia.org Although not a pyrrolidinone, its design illustrates key principles. Cefiderocol acts as a siderophore, using the bacteria's own iron-transport system to bypass porin channels and enter the cell. wikipedia.org This novel mechanism of entry was achieved by attaching a catechol group to the molecule, which chelates iron. wikipedia.org This highlights how the addition of specific functional groups can impart unique and highly desirable properties to a drug molecule.

The following table outlines some design strategies and their outcomes for thiazole and pyrrolidine-containing compounds.

| Design Strategy | Example | Outcome |

| Molecular Hybridization | Hybridization of a thiazolidine-2,4-dione nucleus with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties. nih.gov | Creation of potent VEGFR-2 inhibitors with anti-cancer activity (e.g., compound 12a with IC50 values of 2, 10, and 40 µM against Caco-2, HepG-2, and MDA-MB-231 cell lines, respectively). nih.gov |

| Scaffold Modification | Systematic modification of 2-(1H-pyrazol-1-yl)-thiazole derivatives. nih.gov | Development of selective EP1 receptor antagonists with good oral pharmacokinetics. nih.gov |

| Functional Group Addition | Incorporation of a catechol group into a cephalosporin (B10832234) scaffold containing a thiazole and pyrrolidinium moiety (Cefiderocol). wikipedia.org | Creation of a siderophore antibiotic that utilizes bacterial iron-transport systems to enter the cell. wikipedia.org |

Future Directions and Emerging Research Perspectives for 1 Thiazol 2 Yl Pyrrolidin 2 One

Development of Next-Generation 1-(Thiazol-2-yl)pyrrolidin-2-one Derivatives

The core structure of this compound offers multiple sites for chemical modification, providing a fertile ground for the synthesis of next-generation derivatives with enhanced potency and selectivity. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the therapeutic potential of this scaffold.

Key areas for derivatization include:

Substitution on the Thiazole (B1198619) Ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring can significantly influence biological activity. For instance, the introduction of aryl groups, such as a naphthalene (B1677914) moiety, has been shown to enhance anticonvulsant properties. nih.gov

Modification of the Pyrrolidinone Ring: Alterations to the pyrrolidinone ring, though less explored, could modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

Hybrid Molecule Synthesis: Combining the this compound moiety with other pharmacophores is a promising strategy. For example, creating hybrid molecules with structures known to interact with specific biological targets could lead to compounds with dual or synergistic activities. nih.gov

Recent research has already demonstrated the potential of this approach. For example, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been synthesized and identified as dual inhibitors of PI3Kα and HDAC6, showing promise as anticancer agents. nih.gov Another study focused on synthesizing thiazole-based pyrrolidine (B122466) derivatives and evaluating their antibacterial and cytotoxic activities. biointerfaceresearch.comresearchgate.net

Table 1: Examples of this compound Derivatives and their Investigated Activities

| Compound Name | Investigated Activity | Key Findings | Reference |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Anticonvulsant | Showed potent activity in a pentylenetetrazole (PTZ) seizure model. | nih.gov |

| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives | Anticancer (PI3Kα/HDAC6 inhibitors) | Demonstrated dual-target inhibitory activities. | nih.gov |

| 4-F-phenyl derivative of thiazole-pyrrolidine | Antibacterial | Found to selectively inhibit Gram-positive bacteria with minimal toxicity. | biointerfaceresearch.comresearchgate.net |

| Pyrrolidine-thiazole derivatives | Antibacterial and Cytotoxicity | Showed varying levels of antibacterial activity against E. coli, S. typhimurium, B. cereus, and S. aureus. | nih.govfrontiersin.org |

In-depth Mechanistic Investigations of Biological Targets

A critical area for future research is the detailed elucidation of the molecular mechanisms by which this compound and its derivatives exert their biological effects. While initial studies have identified potential therapeutic areas, a deeper understanding of their interactions with biological targets is necessary for rational drug design.

Future investigations should aim to:

Identify and Validate Molecular Targets: Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific proteins or enzymes that these compounds interact with. For example, for derivatives showing anticonvulsant activity, studies could focus on their interaction with GABA receptors or ion channels.

Characterize Binding Interactions: Once a target is identified, detailed biophysical and structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can reveal the precise binding mode of the compounds. This information is invaluable for designing more potent and selective inhibitors.

Elucidate Downstream Signaling Pathways: Understanding how the interaction of a compound with its target translates into a cellular response is crucial. Investigating the downstream signaling pathways affected by these derivatives will provide a more complete picture of their mechanism of action. For instance, the (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were found to inhibit the phosphorylation of pAkt(Ser473) and induce the accumulation of acetylated α-tubulin, consistent with their role as PI3K/HDAC inhibitors. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is poised to accelerate the discovery and development of new drugs based on the this compound scaffold.

Computational Modeling and Simulation:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of the derivatives and their biological activity, enabling the prediction of the potency of new compounds before their synthesis. researchgate.netpsu.edu

Molecular Docking: This technique can predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and guiding the design of new derivatives with improved affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the complex and the role of conformational changes in the binding process.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound derivatives against various biological targets, significantly speeding up the identification of lead compounds.

The integration of these methods allows for a more efficient and targeted approach to drug discovery. Computational methods can prioritize which derivatives to synthesize and test, while experimental results can be used to refine and validate the computational models.

Exploration of Novel Therapeutic Applications for Thiazole-Pyrrolidinone Scaffolds

The inherent versatility of the thiazole-pyrrolidinone scaffold suggests that its therapeutic potential may extend beyond the currently investigated areas. Future research should explore a wider range of therapeutic applications.

Emerging areas of interest could include:

Neurodegenerative Diseases: Given the anticonvulsant activity observed in some derivatives, exploring their potential in other neurological conditions such as Alzheimer's and Parkinson's disease, where modulation of neuronal activity is a key therapeutic strategy, is a logical next step.

Inflammatory Disorders: The thiazole moiety is present in various anti-inflammatory agents. Investigating the anti-inflammatory potential of this compound derivatives, for example, by testing their ability to inhibit key inflammatory mediators like cyclooxygenases (COX) or lipoxygenases (LOX), could open up new therapeutic avenues. mdpi.com